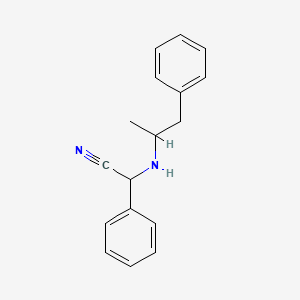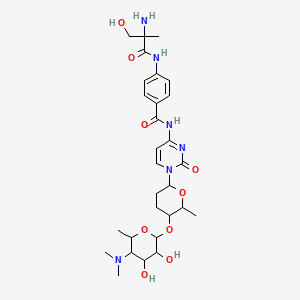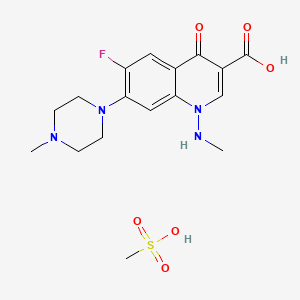
Amorphin
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of amorphin involves several synthetic routes. One common method is the extraction from the fruit of the false indigo-bush. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale extraction processes. These processes often involve the use of advanced extraction techniques such as supercritical fluid extraction or microwave-assisted extraction to enhance yield and purity . Additionally, the use of chromatography techniques, such as high-performance liquid chromatography (HPLC), is essential for the purification of this compound.
化学反応の分析
Types of Reactions
Amorphin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
Amorphin has a wide range of scientific research applications, including:
作用機序
The mechanism of action of amorphin involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to the modulation of various biochemical pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
特性
IUPAC Name |
(1S,6R,13S)-16,17-dimethoxy-6-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyprop-1-en-2-yl]-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40O16/c1-13(9-45-34-31(41)29(39)28(38)24(50-34)12-47-33-30(40)27(37)17(35)10-46-33)19-7-16-18(48-19)5-4-14-26(36)25-15-6-21(42-2)22(43-3)8-20(15)44-11-23(25)49-32(14)16/h4-6,8,17,19,23-25,27-31,33-35,37-41H,1,7,9-12H2,2-3H3/t17-,19+,23+,24+,25-,27-,28+,29-,30+,31+,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQOKNQYLSMKJC-ABEMJNOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)COC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962264 | |
| Record name | Amorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4207-90-3 | |
| Record name | Amorphin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4207-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Amorphin?
A: this compound, also known as Fruticin, is a natural rotenoid glycoside primarily found in the fruits of the false indigo-bush (Amorpha fruticosa L.). [, ]
Q2: What is the structure of this compound?
A: While a specific molecular formula and weight are not explicitly provided in the abstracts, the structure of this compound has been elucidated and its stereochemistry established as a vicianoside, the first of its kind among rotenoid glycosides. [, ] this compound's structure consists of a rotenoid aglycone linked to a sugar moiety, specifically a β-D-glucopyranoside. []
Q3: How does the content of this compound in Amorpha fruticosa L. vary?
A: Research indicates that the concentration of this compound in the fruits of Amorpha fruticosa L. is significantly influenced by the time of year. The highest concentration of this compound is observed in mid-December, during the fruit ripening stage. [, ]
Q4: Is there any connection between this compound and muscle tissue?
A: Interestingly, research suggests a connection between a protein initially named "this compound" and muscle tissue. This protein, found in chicken pectoralis muscle myofibrils, was later identified as phosphorylase. [, , ] While sharing the same name, it's crucial to note that this muscle protein "this compound" is distinct from the rotenoid glycoside this compound found in plants.
Q5: How does phosphorylase interact with muscle tissue?
A: Phosphorylase, initially identified as "this compound," localizes to the Z-bands of skeletal muscle myofibrils. [, ] This localization is mediated by its interaction with α-actinin, a structural protein found in Z-bands. [, ] Additionally, phosphorylase has been shown to bind to F-actin, albeit with lower affinity, further contributing to its association with muscle fibers. []
Q6: How was the interaction between phosphorylase and muscle tissue visualized?
A: Researchers visualized the localization of phosphorylase in living cells by transfecting quail embryonic myotubes with plasmids encoding a phosphorylase-Green Fluorescent Protein (GFP) fusion protein. [] This fusion protein specifically targeted the Z-bands, confirming the protein's association with these structures in living cells. []
Q7: What is the significance of phosphorylase's localization in muscle?
A: Phosphorylase plays a crucial role in glycogen metabolism, catalyzing the breakdown of glycogen into glucose-1-phosphate. [] Its localization to the Z-bands of muscle, areas of high energy demand during contraction, suggests a potential role in providing readily available energy sources for muscle function. [] This suggests a tight coupling between energy metabolism and muscle contraction.
Q8: Are there other enzymes that bind to muscle structures like phosphorylase?
A: While several glycolytic enzymes, such as aldolase, phosphofructokinase, and pyruvate kinase, are known to bind to actin, phosphorylase stands out as the first enzyme demonstrated to interact with α-actinin. [] This unique interaction highlights a potential regulatory mechanism for glycogen metabolism in muscle tissue.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)



![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)







